5-(Aminomethyl)pyridazin-3-amine

Description

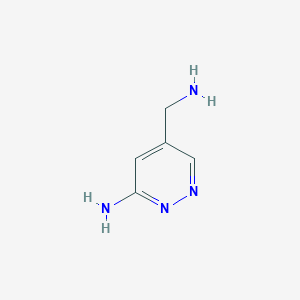

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8N4 |

|---|---|

Molecular Weight |

124.14 g/mol |

IUPAC Name |

5-(aminomethyl)pyridazin-3-amine |

InChI |

InChI=1S/C5H8N4/c6-2-4-1-5(7)9-8-3-4/h1,3H,2,6H2,(H2,7,9) |

InChI Key |

FGGGOZSLEMOWND-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NN=C1N)CN |

Origin of Product |

United States |

Derivatization and Chemical Transformations of 5 Aminomethyl Pyridazin 3 Amine

Reactions at the Primary Aminomethyl Moiety

The aminomethyl group, being an aliphatic primary amine, is generally more nucleophilic and less sterically hindered than the amino group directly attached to the pyridazine (B1198779) ring. This difference in reactivity allows for selective transformations at this position.

The primary aminomethyl group readily participates in amidation and alkylation reactions.

Amidation: The reaction of the aminomethyl group with carboxylic acids, acid chlorides, or acid anhydrides leads to the formation of the corresponding amides. These reactions are typically carried out in the presence of a coupling agent or a base to activate the carboxylic acid or to scavenge the acid byproduct. For instance, the combination of dichloro(methyl)(3,3,3-trifluoropropyl)silane (MTFPSCl2) and imidazole (B134444) has been shown to be an effective system for the amidation of amino acids, a reaction that can be conceptually extended to the aminomethyl group of our title compound. organic-chemistry.org Such amidations are crucial for introducing a wide array of functional groups and for building larger molecular architectures.

Alkylation: The aminomethyl moiety can be alkylated using alkyl halides, such as methyl iodide or benzyl (B1604629) bromide, to yield secondary or tertiary amines. researchgate.net These reactions are often performed in the presence of a base to neutralize the hydrogen halide formed during the reaction. Phase-transfer catalysts can also be employed to facilitate the reaction between the aqueous and organic phases. researchgate.net The introduction of alkyl groups can significantly alter the lipophilicity and steric properties of the molecule.

The primary aminomethyl group, in conjunction with the adjacent ring nitrogen, can participate in cyclocondensation reactions to form fused heterocyclic systems. These reactions typically involve the reaction of the aminomethyl group with a bifunctional electrophile.

For example, cyclocondensation reactions of aminomethyl-substituted heterocycles with various reagents can lead to the formation of fused ring systems like imidazo[1,5-a]pyridines. beilstein-journals.org The reaction of 2-(aminomethyl)pyridine with nitroalkanes in the presence of polyphosphoric acid (PPA) has been shown to yield imidazo[1,5-a]pyridines, although under harsh conditions. beilstein-journals.org Similarly, reactions with aryl aldehydes can also lead to cyclized products. nih.gov These types of reactions highlight the potential of the aminomethyl group in 5-(aminomethyl)pyridazin-3-amine to act as a key component in the synthesis of complex heterocyclic frameworks. The reaction of 5-aminopyrazoles with arylidenepyruvic acids or their precursors also demonstrates the utility of cyclocondensation in building fused pyridine (B92270) or pyrimidine (B1678525) rings. researchgate.net

Modifications and Functionalization of the Pyridazine Nucleus

The pyridazine ring itself is an electron-deficient system, which influences its reactivity towards both electrophilic and nucleophilic reagents. The presence of the amino and aminomethyl substituents further modulates this reactivity.

The pyridazine ring is generally deactivated towards electrophilic aromatic substitution due to the presence of the two electron-withdrawing nitrogen atoms. However, the amino group at the 3-position is a strong activating group and an ortho-, para-director. In contrast, the aminomethyl group is a weak activating group.

Given the electronic nature of the pyridazine ring, electrophilic substitution is challenging. The amino group at C3 would direct incoming electrophiles to the C4 and C6 positions. However, the inherent electron deficiency of the pyridazine ring often necessitates harsh reaction conditions, which can lead to low yields or side reactions. To circumvent the high reactivity of the amino group, it can be protected, for example, as an amide. This strategy reduces the nucleophilicity of the nitrogen and can provide steric hindrance to favor para-substitution. libretexts.org

The relative reactivity of five-membered heterocyclic compounds like pyrrole, furan, and thiophene (B33073) towards EAS is generally higher than that of benzene (B151609) because the heteroatom can stabilize the positive charge in the reaction intermediate. youtube.com While pyridazine is a six-membered ring, the principle of substituent effects remains relevant.

The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present on the ring. While this compound itself does not possess a typical leaving group, its derivatives, such as halogenated pyridazines, are excellent substrates for SNAr reactions.

For instance, a route to 4,6-diamino-5-alkoxypyrimidines involves a sequence of SNAr-alkylation-SNAr reactions starting from 4,6-dichloro-5-methoxypyrimidine. nih.gov This highlights the utility of SNAr reactions in building highly substituted heterocyclic systems. In the context of our title compound, if a leaving group were present at the C4 or C6 position, it could be displaced by a variety of nucleophiles.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. nih.govlibretexts.org These reactions typically involve the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org

For the application of Suzuki coupling to this compound, a halogenated derivative would be required. For example, a chloro- or bromo-substituted pyridazine derivative could be coupled with a variety of aryl or heteroaryl boronic acids or esters to introduce new carbon-carbon bonds. The choice of ligands on the palladium catalyst is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the oxidative addition step, especially with less reactive chlorides. libretexts.org

A recent development has seen the emergence of a three-component aminative Suzuki-Miyaura coupling, which inserts a nitrogen atom between the aryl halide and the arylboronic acid to form a diaryl amine. nih.govacs.orgresearchgate.net This innovative method expands the utility of Suzuki coupling partners to create carbon-nitrogen bonds, effectively merging the outcomes of Suzuki and Buchwald-Hartwig amination reactions. nih.govacs.orgresearchgate.net

Formation of Fused Heterocyclic Systems Incorporating the Pyridazine Unit

The presence of two strategically positioned amino groups in this compound provides the necessary functionalities for cyclization reactions, leading to the formation of novel fused heterocyclic systems. These reactions are crucial for developing new chemical entities with potential applications in various scientific domains.

Synthesis of Pyridazino-Fused Ring Systems

The inherent reactivity of the amino groups on the pyridazine ring and the aminomethyl side chain allows for their participation in annulation reactions to construct fused ring systems. While specific examples directly employing this compound are not extensively documented in readily available literature, the general principles of pyridazine chemistry suggest several potential pathways. For instance, the reaction of a compound with vicinal amino groups, such as that present in this compound, with appropriate bis-electrophiles can lead to the formation of a new heterocyclic ring fused to the pyridazine core.

The synthesis of pyridazino-fused systems is a subject of ongoing research, with various methods being developed for different pyridazine derivatives. These methods often involve the reaction of pyridazine precursors with reagents that can form a new ring.

| Starting Material Class | Reagent Type | Fused System Type |

| Pyridazin-3-one derivatives | Heterocyclic amines | Azolo[1,5-a]pyrimidines |

| 1,2-Diacylcyclopentadienes (Fulvenes) | Hydrazine (B178648) | 5,6-Fused ring pyridazines |

| β-Alkoxyvinyl glyoxylates | Heteroaromatic amines | Fused Pyridine Carboxylates |

This table presents generalized synthetic routes to pyridazino-fused systems based on available chemical literature; specific adaptations for this compound would require further investigation.

Hybrid Molecular Architectures and Linker Chemistry

The bifunctional nature of this compound makes it an attractive candidate for use in constructing hybrid molecular architectures and as a linker molecule in medicinal and materials chemistry. The two amino groups can be selectively functionalized to connect different molecular fragments, creating larger, more complex structures with tailored properties.

In the context of linker chemistry, the pyridazine moiety can provide a rigid and defined spatial orientation for the attached molecular entities. The nitrogen atoms in the pyridazine ring can also influence the physicochemical properties of the resulting hybrid molecule, such as its solubility, basicity, and ability to coordinate with metal ions. The development of hybrid molecules is a key strategy in drug discovery and materials science, aiming to combine the functionalities of different molecular units to achieve synergistic effects.

| Application Area | Role of this compound | Potential Advantage |

| Medicinal Chemistry | Scaffold for pharmacophores | Introduction of a rigid, polar core |

| Supramolecular Chemistry | Building block for macrocycles | Defined geometry and hydrogen bonding sites |

| Materials Science | Monomer for polymer synthesis | Creation of nitrogen-rich polymers |

This table illustrates the potential applications of this compound as a linker, based on its chemical structure and the principles of molecular design.

Coordination Chemistry and Ligand Design Principles

Chelation Modes and Metal Complex Formation with 5-(Aminomethyl)pyridazin-3-amine and Analogs

The coordination of this compound and its analogs to metal centers is primarily dictated by the availability and accessibility of its nitrogen donor atoms. The specific chelation modes can be influenced by factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.

The primary coordination sites of this compound are the nitrogen atoms of the pyridazine (B1198779) ring and the nitrogen atom of the aminomethyl group. The pyridazine ring itself can coordinate to a metal center in a monodentate or bidentate fashion. In many pyridazine complexes, the ligand bridges two metal centers, with each nitrogen atom coordinating to a different metal ion. This bridging capability is a key factor in the formation of coordination polymers.

The aminomethyl group provides an additional coordination site, allowing the ligand to act as a bidentate or even a tridentate chelating agent. In a bidentate mode, the ligand can coordinate to a single metal center through one of the pyridazine nitrogen atoms and the aminomethyl nitrogen, forming a stable five-membered chelate ring. This mode of coordination is common for ligands with similar structures. If both pyridazine nitrogens and the aminomethyl nitrogen are involved in coordination to a single metal center or a metal cluster, the ligand exhibits a tridentate character. The specific coordination is often confirmed through single-crystal X-ray diffraction studies of the resulting metal complexes.

The pyridazine framework serves as a versatile scaffold for the design of multidentate ligands. By introducing various functional groups onto the pyridazine ring, it is possible to create ligands with tailored coordination properties. The synthesis of such ligands often involves metal-mediated reactions where the metal ion directs the formation of the desired organic structure. For instance, metal-promoted amination reactions on coordinated 2-(phenylazo)pyridine (B13924361) have been used to synthesize new bischelating N,N,N-donors ias.ac.in. This approach highlights the potential for creating complex ligand architectures from simpler pyridazine precursors. The resulting multidentate ligands can then be used to construct polymetallic systems with interesting magnetic or catalytic properties.

Structural Analysis of Coordination Compounds

The precise determination of the three-dimensional structure of coordination compounds is crucial for understanding their chemical and physical properties. Single crystal X-ray diffraction and various spectroscopic techniques are the primary tools used for this purpose.

For example, in a study of copper(II) and cadmium(II) complexes with aminopyridine ligands, single-crystal X-ray diffraction revealed square planar, square pyramidal, and octahedral coordination geometries depending on the specific ligands and metal ion nih.gov. The data obtained from such studies are critical for understanding the steric and electronic factors that govern the formation of these complexes.

Table 1: Representative Crystallographic Data for a Hypothetical Metal Complex of an Aminopyridine Ligand (Note: This table is illustrative and based on typical data for related compounds, as specific data for this compound complexes are not available in the cited literature.)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 10.123(4) | nih.gov |

| b (Å) | 15.456(6) | nih.gov |

| c (Å) | 9.876(3) | nih.gov |

| β (°) | 105.2(1) | nih.gov |

| V (ų) | 1489.1(9) | nih.gov |

| Z | 4 | nih.gov |

| R-factor | 0.045 | nih.gov |

Spectroscopic techniques provide valuable information about the coordination environment of the metal ion and the bonding within the complex.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the functional groups. For aminopyridine complexes, the stretching vibrations of the N-H and C=N bonds are particularly informative. Upon coordination to a metal ion, these bands typically shift to lower frequencies, indicating a weakening of the respective bonds due to the donation of electron density to the metal. For instance, in a study of 4-aminopyridine (B3432731) complexes, the N-H stretching vibration showed a notable shift upon coordination ekb.eg.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide information about the structure of diamagnetic metal complexes in solution. The chemical shifts of the protons and carbons in the ligand will change upon coordination to a metal ion, providing insights into the coordination mode.

UV-Visible Spectroscopy: The electronic absorption spectra of transition metal complexes can provide information about the d-d electronic transitions, which are sensitive to the coordination geometry and the nature of the ligands. For example, the UV-Vis spectra of Co(II) complexes with 3-aminopyridine (B143674) have been used to infer an octahedral coordination environment ekb.eg.

Table 2: Representative Spectroscopic Data for a Hypothetical Metal Complex of an Aminopyridine Ligand (Note: This table is illustrative and based on typical data for related compounds, as specific data for this compound complexes are not available in the cited literature.)

| Spectroscopic Technique | Key Observation | Interpretation | Reference |

| IR Spectroscopy | Shift of ν(N-H) from 3450 cm⁻¹ to 3300 cm⁻¹ | Coordination of the amino group to the metal center. | ekb.eg |

| Shift of ν(C=N) from 1620 cm⁻¹ to 1590 cm⁻¹ | Coordination of the pyridazine ring nitrogen to the metal center. | ekb.eg | |

| UV-Visible Spectroscopy | Absorption bands in the 500-700 nm range | d-d electronic transitions characteristic of an octahedral Co(II) complex. | ekb.eg |

Supramolecular Assemblies and Coordination Polymers

The ability of pyridazine-based ligands to bridge metal centers makes them excellent building blocks for the construction of supramolecular assemblies and coordination polymers. These extended structures are formed through the self-assembly of the metal ions and the organic ligands, often stabilized by hydrogen bonding and π-π stacking interactions in addition to the coordination bonds.

Supramolecular assemblies of aminopyridine derivatives with other molecules, such as carboxylic acids, have been studied to understand the interplay of different non-covalent interactions in the formation of crystalline solids nih.govresearchgate.net. In these structures, hydrogen bonds between the amino group of the aminopyridine and the carboxylic acid group of the co-former are often the dominant interactions.

Coordination polymers are extended structures where metal ions are linked by bridging organic ligands. The bifunctional nature of this compound, with its bridging pyridazine core and additional coordinating aminomethyl group, makes it a promising candidate for the construction of 1D, 2D, or 3D coordination polymers. The topology and properties of these polymers can be tuned by varying the metal ion, the ligand, and the reaction conditions. The study of such materials is an active area of research due to their potential applications in areas such as catalysis, gas storage, and molecular sensing.

Hydrogen Bonding Networks in Crystal Structures

The pyridazine ring is characterized by its weak basicity and a significant dipole moment, which facilitates robust, dual hydrogen-bonding capabilities. nih.gov These properties are crucial in dictating the supramolecular assembly of its derivatives in the solid state. In the case of this compound, the presence of both an aminomethyl group and a primary amine on the pyridazine core provides multiple sites for hydrogen bond donors and acceptors.

The crystal structures of related aminopyridazine and aminopyrimidine compounds reveal extensive intermolecular hydrogen bonding. growingscience.comfigshare.com For instance, in the crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, weak intermolecular interactions are observed between the nitrogen atoms of adjacent pyridazine rings. growingscience.com Similarly, for this compound, it is anticipated that the amino group (at the 3-position) and the aminomethyl group (at the 5-position) would actively participate in forming a network of hydrogen bonds. The N-H protons of these groups can act as hydrogen bond donors, while the lone pairs on the nitrogen atoms of the pyridazine ring and the amino groups can serve as acceptors.

Construction of 1D, 2D, and 3D Metal–Organic Frameworks (MOFs)

The ditopic nature of this compound, possessing two distinct coordination sites in the form of the pyridazine ring nitrogens and the exocyclic amino groups, makes it a highly suitable building block for the synthesis of Metal-Organic Frameworks (MOFs). acs.org MOFs are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. researchgate.net The specific geometry and connectivity of the ligand are paramount in determining the dimensionality and topology of the resulting framework.

The pyridazine moiety can act as a bridging ligand, connecting two metal centers through its nitrogen atoms, a common feature in the construction of coordination polymers. nih.govacs.org The aminomethyl and amino groups can also coordinate to metal ions, providing additional connectivity and influencing the coordination geometry around the metal center. This multi-point coordination capability allows for the systematic construction of extended networks.

One-Dimensional (1D) Chains: The simplest extended structure that can be formed is a 1D chain. This can be achieved by linking metal centers with the this compound ligand in a linear fashion. The specific coordination mode of the ligand and the preferred coordination geometry of the metal ion will dictate the repeating unit of the chain.

Two-Dimensional (2D) Sheets: By employing metal centers with higher coordination numbers or by utilizing the bridging capacity of other ancillary ligands, 2D layered structures can be assembled. In such architectures, the this compound ligands would interconnect metal ions within a plane, and these layers can be further organized through weaker intermolecular forces like hydrogen bonding or van der Waals interactions.

Three-Dimensional (3D) Frameworks: The ultimate goal in MOF synthesis is often the creation of robust, porous 3D frameworks. The versatile coordination behavior of this compound, with its potential for multi-directional linking, is conducive to the formation of such complex architectures. By carefully selecting the metal precursor and reaction conditions, it is possible to direct the self-assembly process towards the formation of a 3D network with specific pore sizes and functionalities. The amino groups within the pores of such a MOF could also serve as active sites for applications such as gas storage or catalysis. rsc.orguniversityofgalway.ie

Theoretical and Computational Investigations

Quantum Chemical Studies and Electronic Structure Analysis (e.g., DFT)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic landscape of molecules. These calculations offer insights into how electrons are distributed and how this distribution influences the molecule's stability and reactivity. For a molecule like 5-(Aminomethyl)pyridazin-3-amine, DFT studies would typically be performed using specific basis sets, such as 6-311++G(d,p), to ensure a high level of accuracy in the computed properties. nih.gov

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy gap between these two orbitals is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity.

In a hypothetical DFT analysis of this compound, the HOMO would likely be distributed over the amino groups and the pyridazine (B1198779) ring, reflecting the electron-donating nature of these moieties. Conversely, the LUMO would be expected to be centered on the electron-deficient pyridazine ring. The energy values of these orbitals could be used to calculate various global reactivity descriptors, providing a quantitative measure of the molecule's chemical behavior.

Table 1: Illustrative Global Reactivity Descriptors for this compound (Hypothetical Data)

| Parameter | Formula | Value (eV) | Description |

| HOMO Energy | EHOMO | -6.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | ELUMO | -1.2 | Energy of the lowest unoccupied molecular orbital |

| Energy Gap | ΔE = ELUMO - EHOMO | 5.3 | Indicator of chemical reactivity and stability |

| Ionization Potential | IP ≈ -EHOMO | 6.5 | Energy required to remove an electron |

| Electron Affinity | EA ≈ -ELUMO | 1.2 | Energy released when an electron is added |

| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 3.85 | Tendency to attract electrons |

| Hardness | η = (ELUMO - EHOMO)/2 | 2.65 | Resistance to change in electron distribution |

| Softness | S = 1/η | 0.38 | Reciprocal of hardness, indicates high reactivity |

| Electrophilicity Index | ω = χ²/2η | 2.78 | Measure of electrophilic power |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from a DFT calculation. Actual values would require specific computational analysis.

The distribution of electrical charge within a molecule is key to understanding its interactions with other molecules. A Molecular Electrostatic Potential (MEP) map provides a visual representation of this charge distribution. In an MEP map, regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyridazine ring and the amino groups, due to the lone pairs of electrons. The hydrogen atoms of the amino and aminomethyl groups would exhibit positive potential. This information is invaluable for predicting sites of hydrogen bonding and other non-covalent interactions.

Tautomerism and Conformational Analysis

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. This compound can exist in different tautomeric forms, primarily involving the amino group on the pyridazine ring. Conformational analysis, on the other hand, explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds.

The relative stability of different tautomers can be significantly influenced by their environment. In the gas phase, the inherent stability of a tautomer is determined by its electronic structure. However, in a solvent, interactions between the solute and solvent molecules can alter the tautomeric equilibrium.

For aminopyridazine systems, the amino tautomer is generally the most stable form. However, the presence of different solvents can shift this equilibrium. Computational models that incorporate solvation effects, such as the Polarizable Continuum Model (PCM), are essential for accurately predicting tautomeric preferences in solution. Studies on related heterocyclic compounds have shown that polar solvents can stabilize more polar tautomers through hydrogen bonding and other intermolecular interactions. nih.gov

The flexibility of the aminomethyl group in this compound allows for multiple conformations. The rotation around the C-C and C-N bonds of this substituent gives rise to a complex conformational landscape. Computational methods can be used to map this landscape, identifying the low-energy, stable conformations and the energy barriers between them.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, and intermediate structures, chemists can map out the entire reaction mechanism. A key aspect of this is the identification and characterization of transition states—the high-energy structures that represent the energy barrier to a reaction. nih.gov

For a molecule like this compound, computational studies could be used to explore various reactions, such as its synthesis or its metabolism. By locating the transition state for a particular reaction step and calculating its energy, the activation energy for that step can be determined. This information is critical for understanding the kinetics of the reaction and for designing more efficient synthetic routes or more stable drug candidates.

Computational Pathways for Synthetic Transformations

The synthesis of pyridazine derivatives often involves multi-step reactions. Computational chemistry offers powerful tools to elucidate the most probable and efficient synthetic routes. For a molecule like this compound, density functional theory (DFT) calculations would be a primary method to map out the potential energy surface of proposed reaction pathways.

For instance, a plausible synthetic route could involve the reaction of a suitable pyridazine precursor with a source of the aminomethyl group. Computational models can be employed to calculate the activation energies and reaction enthalpies for each step. This allows for the in silico screening of various reagents and reaction conditions to identify those that are most likely to lead to the desired product with high yield and selectivity.

A common strategy for the synthesis of related aminopyrazole systems involves the condensation of β-ketonitriles with hydrazines. A theoretical investigation into a similar pathway for this compound would involve modeling the initial nucleophilic attack, subsequent cyclization, and any rearrangement steps. The transition state for each elementary step would be located, and its structure and energy would provide critical information about the reaction kinetics.

Table 1: Hypothetical Energy Profile for a Proposed Synthetic Step

| Reaction Coordinate | Structure | Relative Energy (kcal/mol) |

| Reactants | Precursor + Reagent | 0.0 |

| Transition State 1 | [Transition State Structure] | +25.4 |

| Intermediate | [Intermediate Structure] | -5.2 |

| Transition State 2 | [Transition State Structure] | +15.8 |

| Products | This compound | -12.7 |

This table represents a hypothetical energy profile and is for illustrative purposes only, demonstrating the type of data generated from computational pathway analysis.

Catalytic Cycle Analysis

Many synthetic transformations benefit from catalysis. Should a catalytic method be proposed for the synthesis of this compound, computational modeling would be instrumental in elucidating the complete catalytic cycle. This involves identifying the active catalytic species, the mechanism of substrate binding, the catalytic transformation, and the product release/catalyst regeneration steps.

For example, if a transition metal catalyst were employed, DFT calculations could model the oxidative addition, migratory insertion, and reductive elimination steps that are common in cross-coupling reactions. The geometry and electronic structure of the catalyst at each stage of the cycle can be determined, providing insights into the factors that control catalytic activity and turnover frequency.

Structure-Activity Relationship (SAR) Modeling for Preclinical Targets (Computational Aspects)

Understanding the relationship between the structure of a molecule and its biological activity is fundamental to drug discovery. Computational SAR modeling provides a framework to rationalize the activities of known compounds and to predict the potential of new ones.

Ligand-Receptor Interaction Modeling

A crucial step in understanding the biological potential of this compound is to identify its likely protein targets and to model its binding mode. Molecular docking is a primary computational technique used for this purpose. In a typical docking study, a library of potential protein targets would be screened, or a specific receptor of interest would be chosen based on the activity of analogous compounds.

The 3D structure of this compound would be docked into the binding site of the target protein. The docking algorithm samples a vast number of possible conformations and orientations of the ligand within the binding site and scores them based on a force field that approximates the binding affinity. The resulting binding poses can reveal key interactions, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts, that are responsible for molecular recognition.

Molecular dynamics (MD) simulations can further refine the docked pose and provide a more dynamic picture of the ligand-receptor complex. An MD simulation would track the movements of the ligand and the protein atoms over time, offering insights into the stability of the binding mode and the role of conformational changes in the binding process.

Table 2: Predicted Interactions from a Hypothetical Docking Study

| Amino Acid Residue | Interaction Type | Distance (Å) |

| ASP 121 | Hydrogen Bond (Donor: -NH2) | 2.9 |

| TYR 85 | Pi-Pi Stacking (Pyridazine Ring) | 4.5 |

| LEU 150 | Hydrophobic (Methyl Group) | 3.8 |

| GLU 122 | Salt Bridge (Protonated Amine) | 3.2 |

This table illustrates the type of data that would be generated from a ligand-receptor interaction modeling study and is purely hypothetical.

Scaffold Hopping and Bioisosteric Replacements (Theoretical Exploration)

Once a lead compound and its binding mode are identified, computational techniques can be used to explore novel chemical space through scaffold hopping and bioisosteric replacement. These strategies aim to identify new core structures (scaffolds) or functional groups that can mimic the key interactions of the original ligand while potentially improving properties like potency, selectivity, or metabolic stability.

For this compound, a computational approach to scaffold hopping might involve searching databases of chemical fragments for moieties that can spatially align with the pyridazine core and present the aminomethyl and amine groups in a similar orientation.

Bioisosteric replacement is a more focused approach where a specific functional group is replaced by another with similar physical or chemical properties. For example, the pyridazine ring could be computationally replaced with other heterocycles like pyrimidine (B1678525) or pyrazine (B50134) to assess the impact on binding affinity and electronic properties. The aminomethyl group could also be replaced with other linkers to probe the importance of its length and flexibility. These theoretical explorations can generate a virtual library of new compounds for further computational and experimental evaluation.

Applications As Building Blocks and Scaffolds in Advanced Chemical Research

Role in Heterocyclic Synthesis and Diversity-Oriented Synthesis

The pyridazine (B1198779) nucleus is a key structural feature in many biologically active compounds. nih.govresearchgate.net The presence of both a primary aliphatic amine and an aromatic amine on the pyridazine ring of 5-(aminomethyl)pyridazin-3-amine makes it a versatile precursor for constructing a variety of fused and substituted heterocyclic systems. This dual reactivity allows for sequential or one-pot reactions to build molecular complexity rapidly.

In diversity-oriented synthesis (DOS), the goal is to create a wide range of structurally diverse molecules from a common starting material. The distinct electronic and steric properties of the pyridazine ring, combined with the differential reactivity of the two amino groups, make this compound an ideal scaffold for DOS. acs.orgacs.org By systematically varying the reagents and reaction conditions, chemists can generate libraries of novel compounds with diverse three-dimensional shapes and functionalities. For instance, the aminomethyl group can be readily acylated, alkylated, or used in reductive amination, while the 3-amino group can participate in cyclization reactions, such as the formation of fused pyrazoles, triazoles, or pyrimidines. nih.govresearchgate.netresearchgate.net This approach facilitates the exploration of new chemical space and the discovery of molecules with novel biological activities.

Recent advancements have even demonstrated skeletal editing techniques that can convert pyridine (B92270) scaffolds into pyridazine scaffolds, further highlighting the value and accessibility of pyridazine-containing compounds in medicinal chemistry. sciencenet.cn

Scaffold Design for Preclinical Biological Researchnih.gov

The pyridazine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.netnih.gov The inherent properties of the pyridazine ring, such as its ability to modulate physicochemical properties and its synthetic accessibility, make it an attractive core for designing novel therapeutic agents. nih.govresearchgate.net

Design of Modulators for Specific Biological Targets (e.g., Enzyme Inhibitors, Receptor Agonists/Antagonists)nih.govnih.gov

The structural framework of this compound is well-suited for the design of molecules that can modulate the activity of specific biological targets like enzymes and receptors. nih.govnih.gov The two amino groups provide anchor points for introducing various substituents that can interact with the binding sites of these proteins.

Enzyme Inhibitors:

The pyridazine scaffold has been successfully incorporated into various enzyme inhibitors. mdpi.com For example, derivatives of pyridazine have been investigated as inhibitors of protein kinases, which are crucial targets in cancer therapy. nih.govresearchgate.netnih.gov The aminomethyl and amino groups can be functionalized to create specific interactions with the ATP-binding site or allosteric sites of kinases. For example, novel pyridazine-pyrazoline hybrids have shown potent inhibitory effects on the epidermal growth factor receptor (EGFR). nih.gov Similarly, aminomethyl-pyridine derivatives have been developed as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis. nih.gov

Receptor Agonists/Antagonists:

The pyridazine moiety can also serve as a core for designing ligands that bind to and modulate the activity of various receptors. For instance, derivatives of pyridazine have been explored as modulators of purine (B94841) and pyrimidine (B1678525) receptors. nih.gov The ability to introduce diverse chemical groups onto the this compound scaffold allows for the fine-tuning of binding affinity and selectivity for specific receptor subtypes. Research has also focused on designing pyridazine-based compounds as potential vasorelaxant agents, which may act on specific receptors in the vasculature. rsc.orgnih.gov

Exploration in Anticancer and Antimicrobial Scaffold Development (Pre-clinical, mechanistic focus)acs.orgresearchgate.net

The pyridazine core is a prominent feature in many compounds with preclinical anticancer and antimicrobial activity. nih.govresearchgate.netnih.govresearchgate.net The versatility of the this compound scaffold allows for the systematic exploration of structure-activity relationships to develop more potent and selective agents.

Anticancer Scaffolds:

Pyridazine-based scaffolds are key structural features in many compounds with diverse pharmacological applications, including cancer therapy. nih.govresearchgate.net They have been investigated for their potential to inhibit various cancer-related pathways. For example, pyridazine derivatives have been designed to target protein kinases, which play a significant role in tumor biology. nih.govresearchgate.netnih.gov Novel 3,6-disubstituted pyridazine derivatives have been synthesized and evaluated as preclinical anticancer candidates, with some showing significant growth inhibition against a panel of cancer cell lines. acs.org Furthermore, pyridazine-pyrazoline hybrids have been developed as potential EGFR inhibitors and inducers of apoptosis. nih.gov The ability to modify the pyridazine scaffold allows for the optimization of anticancer activity and the investigation of their mechanisms of action.

Antimicrobial Scaffolds:

Pyridazine derivatives have demonstrated a broad spectrum of antimicrobial activity. researchgate.netnih.govresearchgate.net The this compound scaffold can be used to generate libraries of compounds for screening against various bacterial and fungal strains. Studies have shown that the nature and position of substituents on the pyridazine ring can significantly influence the antimicrobial potency and spectrum. nih.gov For instance, certain pyridazinone derivatives have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. mdpi.com The exploration of pyridazine scaffolds in antimicrobial research aims to identify new chemical entities to combat the growing threat of antimicrobial resistance. researchgate.net

Development of Advanced Materials and Functional Molecules

The unique electronic and coordination properties of the pyridazine ring make this compound a promising building block for the development of advanced materials and functional molecules.

Ligand Components in Catalysisrsc.org

The nitrogen atoms in the pyridazine ring can act as coordination sites for metal ions, making pyridazine derivatives attractive as ligands in catalysis. The presence of two additional amino groups in this compound offers further opportunities for creating multidentate ligands that can form stable and catalytically active metal complexes. These complexes can be designed to catalyze a variety of organic transformations. For example, 3-amino-1-methyl-1H-pyridin-2-one, a related heterocyclic amine, has been used as an inbuilt directing group in copper-catalyzed amination reactions. researchgate.net The development of pyridazine-based ligands is an active area of research with the potential to lead to new and efficient catalytic systems.

Probes for Biological Systems

Fluorescent probes are essential tools for visualizing and studying biological processes in real-time. Pyridazine and its derivatives can be incorporated into the design of such probes. The pyridazine ring can influence the photophysical properties of a fluorophore, and the amino groups of this compound provide convenient handles for attaching the probe to specific biomolecules or for modulating its fluorescence in response to a particular biological event. For example, tetrazine-based probes, which are structurally related to pyridazines, are used in bioorthogonal chemistry for fluorescence imaging. nih.govrsc.orgrsc.orgpolyu.edu.hk The reaction of a tetrazine with a strained alkene or alkyne leads to the formation of a fluorescent dihydropyridazine (B8628806) or pyridazine product, respectively, allowing for the specific labeling and imaging of biomolecules in living systems. nih.gov This "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making these probes highly sensitive. nih.gov

Advanced Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complete chemical structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, the chemical environment of each atom, and the connectivity between them.

¹H NMR Spectroscopy would be used to identify all the unique hydrogen atoms (protons) in 5-(Aminomethyl)pyridazin-3-amine.

Chemical Shifts (δ): The spectrum would be expected to show distinct signals for the protons on the pyridazine (B1198779) ring, the aminomethyl (-CH₂NH₂) group, and the amine protons (-NH₂). The aromatic protons on the pyridazine ring would appear in the downfield region (likely δ 6.5-9.0 ppm). The methylene (B1212753) protons (-CH₂) of the aminomethyl group would likely appear in the range of δ 3.5-4.5 ppm, shifted downfield by the adjacent nitrogen atom. The protons of the two different amine groups would likely appear as broad signals whose chemical shifts are highly dependent on solvent, concentration, and temperature.

Integration: The relative area under each signal would confirm the number of protons of each type (e.g., a 2:2:2:1:1 ratio for the CH₂, ring NH₂, aminomethyl NH₂, and two distinct ring protons).

Splitting Patterns (J-coupling): Spin-spin coupling between adjacent non-equivalent protons would reveal connectivity. For instance, the protons on the pyridazine ring would likely show doublet or doublet-of-doublets splitting depending on their position.

¹³C NMR Spectroscopy provides information on the carbon framework of the molecule.

The spectrum would show five distinct signals, one for each unique carbon atom: the four carbons of the pyridazine ring and the one carbon of the aminomethyl group.

The carbons of the pyridazine ring would be found in the aromatic region (typically δ 110-160 ppm), with those directly bonded to nitrogen atoms appearing at the more downfield end of the range. The carbon of the aminomethyl group (-CH₂) would be expected in the aliphatic region, likely between δ 40-50 ppm.

2D NMR Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential for definitive assignment.

COSY would establish which protons are coupled to each other, confirming the positions of substituents on the pyridazine ring by showing correlations between adjacent ring protons.

HSQC would correlate each proton signal with the carbon signal to which it is directly attached, allowing for the unambiguous assignment of every C-H pair in the molecule.

Due to the absence of experimental data, a data table cannot be generated.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural clues based on its fragmentation patterns.

For this compound (C₅H₈N₄), high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The experimentally measured monoisotopic mass would be compared to the theoretical mass (124.0749), confirming the elemental composition with high accuracy.

The presence of an even number of nitrogen atoms (four) adheres to the "nitrogen rule," which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight (124 Da). aksci.com

Electron ionization (EI) or electrospray ionization (ESI) would be used to generate ions and analyze their fragmentation. A characteristic fragmentation pattern would be expected:

α-cleavage: A common fragmentation pathway for amines is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. orgchemboulder.com For this compound, this could involve the loss of the aminomethyl group or cleavage to produce resonance-stabilized fragments.

Loss of small molecules: Fragmentation of the pyridazine ring itself could lead to the loss of stable small molecules like N₂ or HCN.

Analysis of these fragment ions in an MS/MS experiment would help piece together the molecular structure, confirming the presence and location of the aminomethyl and amine groups.

Due to the absence of experimental data, a data table cannot be generated.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

N-H Stretching: As a compound with two primary amine groups, the IR spectrum would be expected to show characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. mdpi.com Typically, primary amines exhibit two bands in this area: one for asymmetric and one for symmetric stretching. mdpi.com

N-H Bending: A sharp N-H bending (scissoring) vibration for the primary amine groups would be expected around 1580-1650 cm⁻¹. mdpi.com

C-N Stretching: The C-N stretching vibrations for both the aromatic-like amine and the aliphatic amine would appear in the 1020-1340 cm⁻¹ region. mdpi.com

Aromatic Ring Vibrations: C=C and C=N stretching vibrations from the pyridazine ring would be observed in the 1400-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The pyridazine ring, being an aromatic heterocycle, would give rise to characteristic absorptions in the UV region. The presence of the amino substituents, which act as auxochromes, would be expected to shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic shift) compared to unsubstituted pyridazine. Analysis of the specific λ_max values would provide insight into the electronic structure of the conjugated system.

Due to the absence of experimental data, a data table cannot be generated.

Single Crystal X-ray Diffraction for Definitive Three-Dimensional Structures

Single crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. To perform this analysis, a high-quality single crystal of this compound would be required.

If a suitable crystal were grown, this technique would provide definitive, high-resolution structural data, including:

Bond Lengths and Angles: Precise measurement of all bond lengths and angles, confirming the geometry of the pyridazine ring and its substituents.

Conformation: The exact conformation of the aminomethyl group relative to the pyridazine ring would be determined.

Tautomeric Form: It would unambiguously confirm the amine tautomer over any potential imine tautomer in the solid state.

Intermolecular Interactions: The analysis would reveal how individual molecules pack together in the crystal lattice, detailing any hydrogen bonding networks involving the amine protons and the nitrogen atoms of the pyridazine ring. This information is crucial for understanding the solid-state properties of the compound.

While structural data for related substituted pyridazines have been published, no such data is available for this compound itself.

Due to the absence of experimental data, a data table cannot be generated.

Future Research Directions and Emerging Perspectives

Development of Green and Sustainable Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis. For pyridazine (B1198779) derivatives, this translates to the development of protocols that are environmentally benign and economically viable.

Recent advancements have highlighted metal-free approaches as sustainable alternatives to traditional metal-catalyzed reactions for synthesizing pyridazine derivatives. organic-chemistry.org For instance, the aza-Diels–Alder reaction of 1,2,3-triazines with 1-propynylamines provides a highly regioselective and efficient route to 6-aryl-pyridazin-3-amines under neutral conditions. organic-chemistry.org This method boasts a broad substrate scope and good functional group tolerance. organic-chemistry.org

Another eco-friendly approach involves the one-pot synthesis of pyridazin-3(2H)-ones from aromatic sulfonyl hydrazides and mucohalic acids. researchgate.net Furthermore, the use of recyclable catalysts, such as silica-bonded N-(propylcarbamoyl)sulfamic acid, has been successfully employed for the synthesis of related heterocyclic compounds under solvent-free conditions, offering excellent yields and wide substrate tolerance. researchgate.net The development of a reusable PET@UiO-66 vial as a catalyst for the multicomponent synthesis of substituted pyridines also showcases a move towards more sustainable practices that could be adapted for pyridazine synthesis. acs.org

Future research in this area for 5-(Aminomethyl)pyridazin-3-amine would likely focus on:

Utilizing benign solvents, preferably water, or performing reactions under solvent-free conditions.

Employing reusable catalysts to minimize waste and cost. researchgate.netrsc.org

Designing one-pot, multi-component reactions to improve efficiency and reduce purification steps. researchgate.netacs.org

Exploring enzymatic or whole-cell biocatalysis as a green alternative to traditional chemical synthesis.

A hypothetical green synthesis for this compound could involve a chemoenzymatic approach, where an enzyme catalyzes a key bond-forming reaction, followed by a simple, non-chromatographic workup.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic properties of the pyridazine ring, characterized by its electron-deficient nature, make it a fascinating substrate for exploring novel chemical reactions.

Recent breakthroughs in heterocyclic chemistry have demonstrated unprecedented transformations. For example, a single-atom skeletal edit has been achieved to produce pyridazines from pyridines through a photoinitiated rearrangement of N-amino-2-azidopyridinium cations. nih.gov This method effectively bridges the synthetic gap between these two important heterocyles. nih.gov Additionally, an electrochemical method has been developed for the highly selective para-position single-carbon insertion into polysubstituted pyrroles to yield pyridine (B92270) derivatives, a strategy that could potentially be adapted for pyridazine ring systems. scitechdaily.com

The functional groups of this compound—the primary amine on the ring and the aminomethyl substituent—offer multiple sites for chemical modification. Future investigations could explore:

Skeletal Editing: Adapting pyridine-to-pyridazine conversion methodologies to introduce further complexity or alter the core scaffold. nih.gov

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds on the pyridazine ring to introduce new substituents without the need for pre-functionalized starting materials.

Domino Reactions: Designing cascade reactions that leverage the reactivity of both the ring nitrogens and the amino groups to rapidly build molecular complexity. The Catellani reaction, a powerful tool for constructing complex molecular frameworks, has seen advancements that could be applied to pyridazine systems. acs.org

Photocatalysis: Utilizing light-driven reactions to achieve transformations that are not accessible through traditional thermal methods. acs.org

An example of an unprecedented transformation could be a regioselective multi-component reaction where this compound acts as a linchpin, reacting with two or more other molecules in a single step to form a complex, polycyclic structure.

Integration into Complex Supramolecular Architectures

The pyridazine nucleus, with its two adjacent nitrogen atoms, is an excellent building block for the construction of complex supramolecular assemblies. rsc.orgrsc.org The ability of the pyridazine ring to participate in hydrogen bonding and π-π stacking interactions makes it a valuable component in molecular recognition and the formation of ordered structures. nih.gov

The presence of multiple hydrogen bond donors and acceptors in this compound makes it an ideal candidate for designing intricate supramolecular systems. Research in this area could focus on:

Coordination Polymers and Metal-Organic Frameworks (MOFs): Using the pyridazine nitrogen atoms and the amino groups to coordinate with metal ions, leading to the formation of one-, two-, or three-dimensional networks with potential applications in gas storage, catalysis, and sensing. rsc.org

Self-Assembling Systems: Designing molecules that can spontaneously form well-defined structures, such as gels, liquid crystals, or nanotubes, through non-covalent interactions.

Host-Guest Chemistry: Utilizing the pyridazine-based scaffold to create molecular cages or cavities that can encapsulate other molecules, with potential applications in drug delivery and environmental remediation. figshare.com

The introduction of sterically demanding substituents on the pyridazine ring can influence the topology and coordination environment of the resulting assemblies. rsc.org

Table 1: Potential Supramolecular Assemblies with this compound

| Assembly Type | Potential Application | Key Interactions |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Gas storage, Catalysis | Coordination bonds, Hydrogen bonds |

| Self-Assembled Gels | Drug delivery, Tissue engineering | Hydrogen bonds, π-π stacking |

| Molecular Cages | Molecular recognition, Sensing | Covalent bonds, Host-guest interactions |

Advanced Mechanistic Studies of Biological Interactions and Target Validation (Preclinical)

Pyridazine derivatives are found in a number of drugs and are considered important pharmacophores. wikipedia.org While the specific biological activities of this compound are not extensively documented in publicly available literature, its structural motifs suggest potential interactions with various biological targets. For instance, pyridazine-containing compounds have been investigated as inhibitors of ecto-5'-nucleotidase (CD73), a target for cancer immunotherapy. researchgate.netnih.gov

Preclinical research would be essential to elucidate the therapeutic potential of this compound. Key areas of investigation include:

Target Identification and Validation: Employing techniques such as chemical proteomics and affinity-based probes to identify the specific proteins or enzymes that this compound interacts with in a cellular context.

Mechanism of Action Studies: Once a target is identified, detailed biochemical and cellular assays would be needed to understand how the compound modulates the target's function. This could involve studying enzyme kinetics, signal transduction pathways, and gene expression profiles.

In Vivo Efficacy Studies: Evaluating the therapeutic effects of the compound in animal models of disease. For example, if the compound targets CD73, its efficacy could be tested in mouse models of cancer. nih.gov

The unique hydrogen-bonding properties of the pyridazine ring are thought to be important in molecular recognition and drug-target interactions. nih.gov The amino groups of this compound could further enhance these interactions.

Computational Chemistry in Predictive Design and Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. mdpi.com These methods can be used to predict the properties of molecules, understand their interactions, and guide the design of new and improved compounds.

For this compound, computational approaches can be applied to:

Structure-Activity Relationship (SAR) Studies: Building computational models that correlate the structural features of pyridazine derivatives with their biological activity. This can help in designing new analogs with enhanced potency and selectivity. nih.gov

Docking and Molecular Dynamics Simulations: Predicting how this compound binds to its biological target at the atomic level. This information can be used to optimize the compound's interactions and improve its affinity.

ADMET Prediction: Using computational models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound. This can help in identifying potential liabilities early in the drug discovery process.

Reaction Mechanism Elucidation: Using quantum chemical calculations to study the mechanisms of the synthetic reactions used to prepare this compound and its derivatives, which can aid in optimizing reaction conditions. mdpi.com

Experimental design methodologies, coupled with software like NemrodW, have been used to optimize the performance of pyridazine derivatives in applications such as corrosion inhibition by identifying the most influential parameters. amazonaws.comresearchgate.net

Table 2: Application of Computational Chemistry to this compound Research

| Computational Method | Application | Desired Outcome |

|---|---|---|

| QSAR | Predictive modeling of biological activity | Design of more potent analogs |

| Molecular Docking | Binding mode prediction | Improved target affinity |

| Molecular Dynamics | Simulation of protein-ligand complex | Understanding binding stability |

| DFT Calculations | Reaction mechanism studies | Optimization of synthetic routes |

By integrating these computational approaches with experimental studies, the development of this compound and its derivatives for various applications can be significantly accelerated.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.